
4-(4-クロロベンジル)-1,4-ジアゼパン-5-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(4-Chlorobenzyl)-1,4-diazepan-5-one" is a derivative of the 1,4-diazepan-5-one family, which is characterized by a seven-membered heterocyclic ring containing two nitrogen atoms. The presence of a 4-chlorobenzyl group suggests potential for biological activity, as chlorinated benzyl groups are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, N-benzyl-2,7-diphenyl-1,4-diazepan-5-ones were synthesized from 2,7-diphenyl-1,4-diazepan-5-ones and N-benzyl-2,6-diphenylpiperidin-4-ones through two different routes . Although the exact synthesis of "4-(4-Chlorobenzyl)-1,4-diazepan-5-one" is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of a closely related compound, 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine, was determined using X-ray crystallography . The structure was found to be of the enamide form with diacylation on nitrogen. This suggests that "4-(4-Chlorobenzyl)-1,4-diazepan-5-one" could also exhibit interesting structural features, potentially including similar diacylation patterns.
Chemical Reactions Analysis
While specific chemical reactions involving "4-(4-Chlorobenzyl)-1,4-diazepan-5-one" are not provided, the literature does mention that compounds within this class have been subjected to molecular docking studies, indicating potential interactions with biological targets such as HIV-1 protease . This implies that the compound may also undergo chemical reactions relevant to biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(4-Chlorobenzyl)-1,4-diazepan-5-one" are not directly reported. However, the antibacterial activity of similar compounds has been screened, with one showing moderate activity against bacterial strains . This suggests that "4-(4-Chlorobenzyl)-1,4-diazepan-5-one" may also possess antibacterial properties, which would be an important aspect of its physical and chemical profile.
科学的研究の応用
Safety and Hazards
特性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-15-8-7-14-6-5-12(15)16/h1-4,14H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFRNYDNUYDLBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)
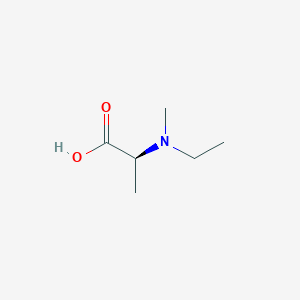

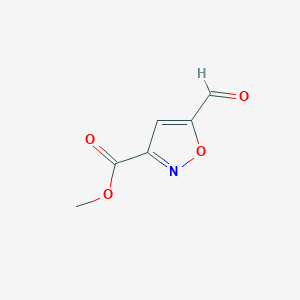
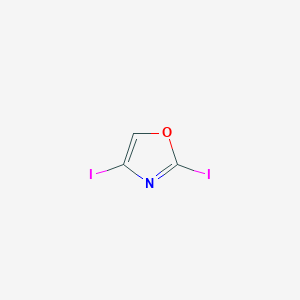
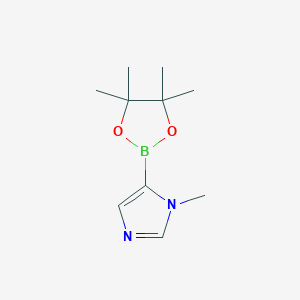
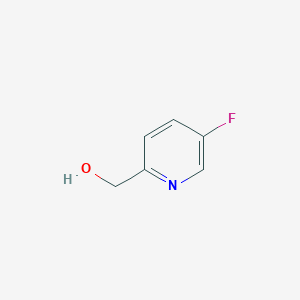
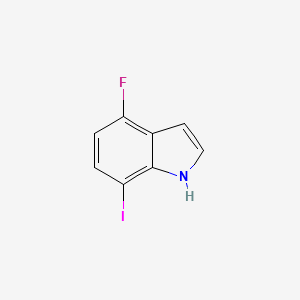
![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)

![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)
![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)